

Spectroscopic comparison of 5-Methylthiophene-3-carboxylic acid and its isomers.

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Compound of Interest

Compound Name: 5-Methylthiophene-3-carboxylic acid

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A Spectroscopic Showdown: 5-Methylthiophene-3-carboxylic Acid and Its Isomers

A comprehensive guide comparing the spectroscopic characteristics of **5-Methylthiophene-3-carboxylic acid** and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.

In the intricate world of organic chemistry, the precise identification of molecular structure is paramount. For researchers working with thiophene derivatives, a class of compounds with significant applications in pharmaceuticals and materials science, distinguishing between closely related isomers is a critical challenge. This guide provides a detailed spectroscopic comparison of **5-Methylthiophene-3-carboxylic acid** and its five structural isomers: 2-Methylthiophene-3-carboxylic acid, 3-Methylthiophene-2-carboxylic acid, 4-Methylthiophene-2-carboxylic acid, 4-Methylthiophene-3-carboxylic acid, and 5-Methylthiophene-2-carboxylic acid. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide serves as a valuable resource for unambiguous compound identification.

At a Glance: Key Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **5-Methylthiophene-3-carboxylic acid** and its isomers. These values are crucial for distinguishing between these closely related compounds.

¹H NMR Spectral Data (δ , ppm)

Compound	Solvent	Thiophene H	Methyl H	Carboxyl H
5-Methylthiophene-3-carboxylic acid	DMSO-d ₆	8.12 (s), 7.22 (s)	2.45 (s)	12.6 (br s)
3-Methylthiophene-2-carboxylic acid	CDCl ₃	7.49 (d, J=5.2 Hz), 6.94 (d, J=5.2 Hz)	2.61 (s)	-
4-Methylthiophene-2-carboxylic acid	CDCl ₃	7.89 (s), 7.25 (s)	2.29 (s)	-
5-Methylthiophene-2-carboxylic acid	CDCl ₃	7.70 (d, J=3.8 Hz), 6.80 (d, J=3.8 Hz)	2.55 (s)	9.0 (br s)[1]

¹³C NMR Spectral Data (δ , ppm)

Compound	Solvent	Thiophene C	Methyl C	Carboxyl C
3-Methylthiophene-2-carboxylic acid	CDCl ₃	145.9, 133.5, 130.2, 126.9	15.9	167.5
4-Methylthiophene-2-carboxylic acid	CDCl ₃	146.1, 138.9, 133.2, 125.1	15.8	167.2
5-Methylthiophene-2-carboxylic acid	CDCl ₃	149.9, 135.6, 130.3, 126.8	15.9	168.0[1]

Infrared (IR) Spectral Data (cm⁻¹)

Compound	Phase	O-H Stretch	C=O Stretch	Thiophene Ring
3-Methylthiophene-2-carboxylic acid	KBr	~3000 (broad)	~1680	~1530, 1450
4-Methylthiophene-2-carboxylic acid	KBr	2920-2500 (broad)	1670	1540, 1450
5-Methylthiophene-2-carboxylic acid	KBr	3100-2500 (broad)	1665	1530, 1450 ^[2]

Mass Spectrometry (MS) Data (m/z)

Compound	Ionization	Molecular Ion (M ⁺)	Key Fragments
2-Methylthiophene-3-carboxylic acid	El	142	127, 99, 81, 53, 45 ^[3]
3-Methylthiophene-2-carboxylic acid	El	142	127, 99, 81, 53, 45
5-Methylthiophene-2-carboxylic acid	El	142	127, 97, 84, 53, 45

Note: Spectroscopic data for 2-Methylthiophene-3-carboxylic acid (¹H NMR, ¹³C NMR, IR) and 4-Methylthiophene-3-carboxylic acid (all) were not readily available in the searched literature. The mass spectrum for 4-Methylthiophene-2-carboxylic acid was also not found.

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are general experimental protocols representative of the techniques used to acquire such spectroscopic data for thiophene carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Data acquisition parameters often include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet or the empty sample compartment is recorded and subtracted from the sample spectrum.

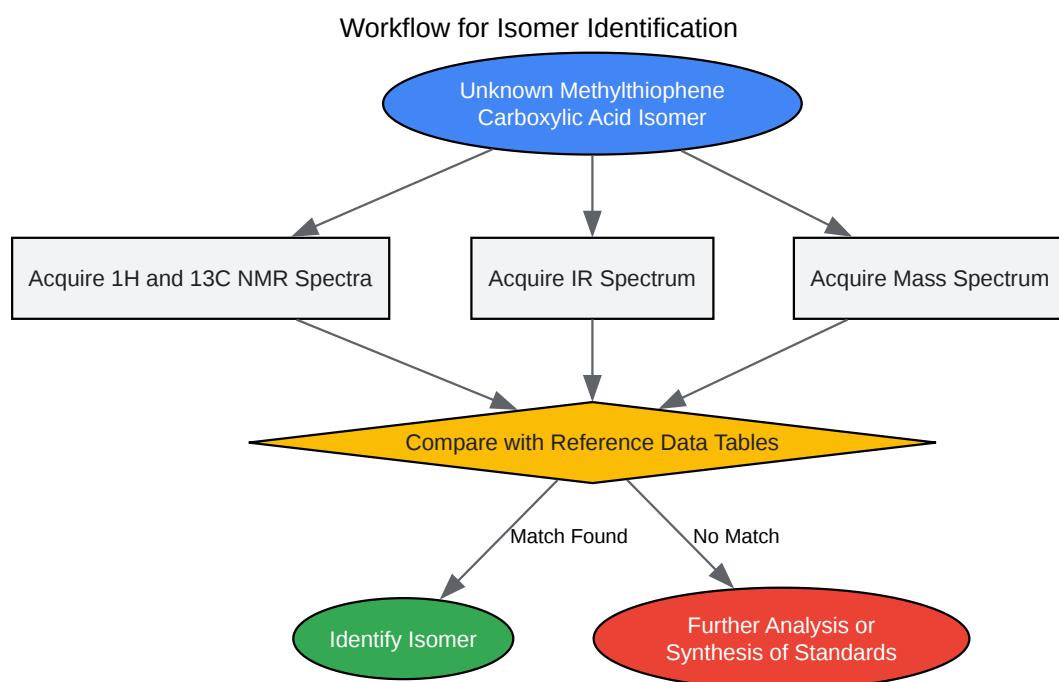
Mass Spectrometry (MS)

- **Sample Introduction:** For solid samples, a direct insertion probe or a gas chromatograph (GC) inlet can be used. For GC-MS, the sample is first dissolved in a volatile solvent.
- **Ionization:** Electron Impact (EI) is a common ionization method for these types of molecules, typically using an electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate the mass

spectrum.

Isomer Differentiation Workflow

The differentiation of these isomers relies on a systematic analysis of their spectroscopic data. The following diagram illustrates a logical workflow for this process.



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Caption: A logical workflow for the identification of methylthiophene carboxylic acid isomers using spectroscopic techniques.

Structural Relationships of Isomers

The following diagram illustrates the structural formulas of **5-Methylthiophene-3-carboxylic acid** and its isomers, highlighting the positional differences of the methyl and carboxylic acid

groups on the thiophene ring.

Caption: Chemical structures of **5-Methylthiophene-3-carboxylic acid** and its isomers.

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